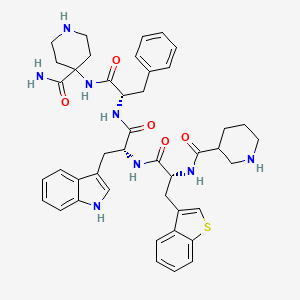
Relamorelin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Relamorelin is a synthetic peptide that acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor. It is under development by Allergan pharmaceuticals for the treatment of diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa . This compound is a pentapeptide and an analogue of ghrelin with improved potency and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Relamorelin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Relamorelin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie wieder in Thiolgruppen umwandeln.
Substitution: Substitutionsreaktionen können an bestimmten Aminosäureresten auftreten, wodurch Modifikationen der Peptidstruktur ermöglicht werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Dithiothreitol oder andere Reduktionsmittel.
Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution.
Wichtigste gebildete Produkte:
Oxidation: Bildung von Disulfidbrücken.
Reduktion: Umwandeln von Disulfidbrücken in Thiolgruppen.
Substitution: Modifizierte Peptidstrukturen mit veränderten Eigenschaften.
Wissenschaftliche Forschungsanwendungen
Relamorelin wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:
Chemie: Studien zur Peptidsynthese und -modifikation.
Biologie: Forschung zur Ghrelin-Rezeptor-Interaktion und Signalwegen.
Medizin: Klinische Studien zur Behandlung von diabetischer Gastroparese, chronischer idiopathischer Obstipation und Anorexia nervosa.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es an den Ghrelin/Wachstumshormon-Sekretagog-Rezeptor bindet und diesen aktiviert. Diese Aktivierung führt zur Freisetzung von Wachstumshormon, Prolaktin und Cortisol und steigert den Appetit. Zu den beteiligten molekularen Zielen und Signalwegen gehören der Ghrelin-Rezeptor und nachgeschaltete Signalwege, die die gastrointestinale Motilität und Hormonsekretion regulieren .
Ähnliche Verbindungen:
Ghrelin: Der natürliche Ligand für den Ghrelin-Rezeptor.
Andere Ghrelin-Agonisten: Verbindungen wie Anamorelin und Ulimorelin, die ebenfalls auf den Ghrelin-Rezeptor abzielen.
Vergleich: this compound ist einzigartig in seiner verbesserten Potenz und Pharmakokinetik im Vergleich zu anderen Ghrelin-Agonisten. Es hat in klinischen Studien vielversprechende Ergebnisse bei der Behandlung von Magen-Darm-Erkrankungen gezeigt, was es zu einem potenziellen Therapeutikum mit klaren Vorteilen gegenüber ähnlichen Verbindungen macht .
Wirkmechanismus
Relamorelin exerts its effects by binding to and activating the ghrelin/growth hormone secretagogue receptor. This activation leads to the release of growth hormone, prolactin, and cortisol, and increases appetite. The molecular targets and pathways involved include the ghrelin receptor and downstream signaling pathways that regulate gastrointestinal motility and hormone secretion .
Vergleich Mit ähnlichen Verbindungen
Ghrelin: The natural ligand for the ghrelin receptor.
Other Ghrelin Agonists: Compounds such as anamorelin and ulimorelin that also target the ghrelin receptor.
Comparison: Relamorelin is unique in its improved potency and pharmacokinetics compared to other ghrelin agonists. It has shown promising results in clinical trials for the treatment of gastrointestinal disorders, making it a potential therapeutic agent with distinct advantages over similar compounds .
Eigenschaften
CAS-Nummer |
661472-41-9 |
|---|---|
Molekularformel |
C43H50N8O5S |
Molekulargewicht |
791.0 g/mol |
IUPAC-Name |
4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide |
InChI |
InChI=1S/C43H50N8O5S/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55)/t34-,35+,36+/m0/s1 |
InChI-Schlüssel |
KUBPNVYPKPWGRJ-LIVOIKKVSA-N |
SMILES |
C1CC(CNC1)C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |
Isomerische SMILES |
C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |
Kanonische SMILES |
C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BIM28131; BIM 28131; BIM-28131; BIM-28163; BIM 28163; BIM28163; RM131; RM-131; RM 131; Relamorelin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



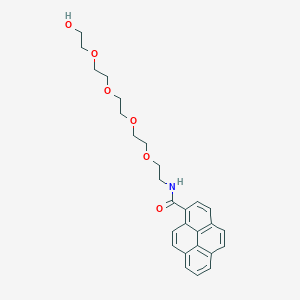
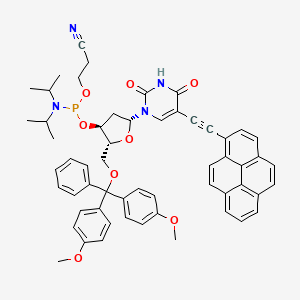
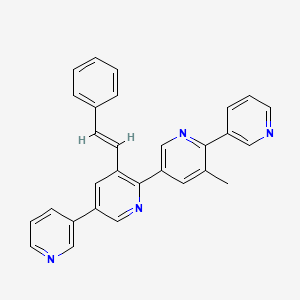
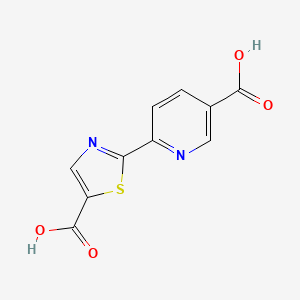
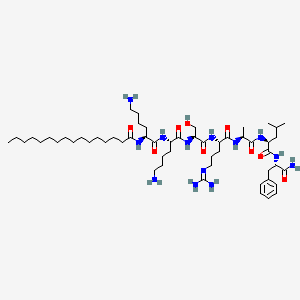

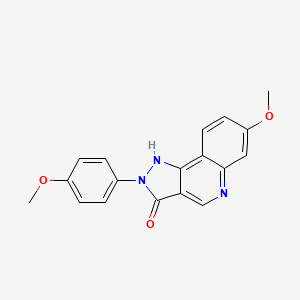
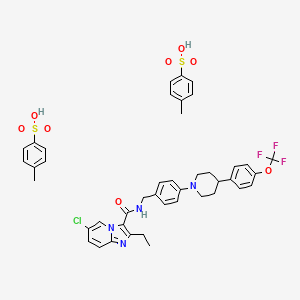

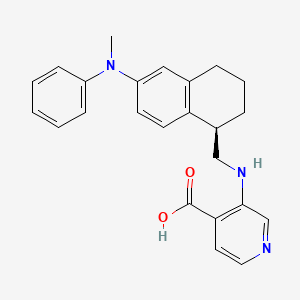
![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)
